molecular formula C8H9Cl2N3O B2360505 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide CAS No. 478063-87-5

2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide

Cat. No.: B2360505
CAS No.: 478063-87-5
M. Wt: 234.08
InChI Key: ZXJRKLKRLVRTFE-UHFFFAOYSA-N
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Description

2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide is a hydrazone derivative of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide typically involves the reaction of 6-chloropyridine-2-carbaldehyde with 2-chloropropanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-(6-chloropyridin-2-yl)acetohydrazide
  • 2-chloro-N’-(6-chloropyridin-2-yl)butanehydrazide

Uniqueness

2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide stands out due to its unique structural features and versatile reactivity. Its hydrazone moiety and chloropyridine ring confer distinct chemical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c1-5(9)8(14)13-12-7-4-2-3-6(10)11-7/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJRKLKRLVRTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC1=NC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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